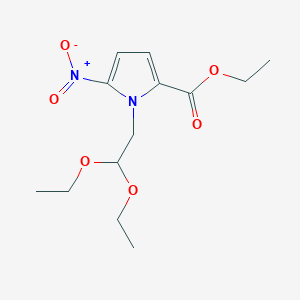
3-(1-Methylpiperidin-3-yl)benzoic acid
Descripción general
Descripción
3-(1-Methylpiperidin-3-yl)benzoic acid, also known as 1-methyl-3-piperidylbenzoic acid (MPB), is an organic compound belonging to the class of benzoic acids. It has a wide range of applications in the field of medicine and biochemistry, and has been used in various research experiments. MPB is a white crystalline solid with a melting point of 159-160°C and a boiling point of 254-255°C. It has a molecular weight of 194.2 g/mol and a molecular formula of C11H15NO2.
Aplicaciones Científicas De Investigación
MPB has been used in a variety of scientific research experiments, including the study of enzyme activity, the study of drug metabolism, and the investigation of biochemical pathways. It has also been used to study the structure and function of proteins and other macromolecules. Additionally, MPB has been used in the synthesis of various pharmaceutical drugs and in the production of diagnostics.
Mecanismo De Acción
The mechanism of action of MPB is not fully understood. However, it is known that it is a reversible inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, MPB has been shown to interact with certain proteins, such as the protein tyrosine kinase, which is involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPB are not fully understood. However, research has suggested that it may be involved in the regulation of neurotransmitter levels in the brain, as well as in the regulation of certain metabolic pathways. Additionally, MPB has been shown to have anticonvulsant and neuroprotective effects, as well as to have an effect on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using MPB in lab experiments is that it is a relatively safe compound, with few reported side effects. Additionally, it is a relatively inexpensive compound and is readily available. The major limitation of using MPB in lab experiments is that it is not very soluble in water, which can make it difficult to incorporate into experiments.
Direcciones Futuras
There are a number of potential future directions for research involving MPB. These include further investigation into its mechanism of action, the development of new pharmaceuticals based on its structure, and the investigation of its potential therapeutic uses. Additionally, further research into its biochemical and physiological effects and its potential applications in diagnostics and drug metabolism is needed. Finally, research into its potential toxicity and interactions with other compounds is also needed.
Propiedades
IUPAC Name |
3-(1-methylpiperidin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-7-3-6-12(9-14)10-4-2-5-11(8-10)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAKVRDVEBTZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-3-yl)benzoic acid | |
CAS RN |
1170945-91-1 | |
| Record name | 3-(1-methylpiperidin-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)
![2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386777.png)
![(7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386779.png)